ORYZANOL

Übersicht

Beschreibung

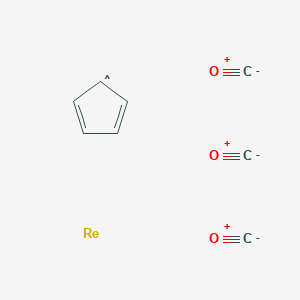

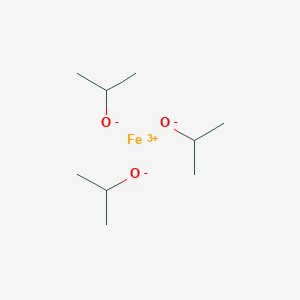

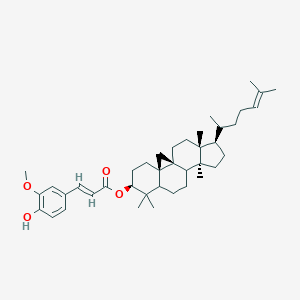

ORYZANOL, also known as Gamma-oryzanol, is a group of chemicals found in rice bran oil. It is also found in wheat bran and some fruits and vegetables . It is composed of a mixture of ferulic acid esters of phytosterols and triterpenoids, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate .

Synthesis Analysis

ORYZANOL is obtained from rice bran oil, which is extracted from the byproduct of rice milling . The most efficient way to extract rice bran oil is through superficial fluid extraction technology .Molecular Structure Analysis

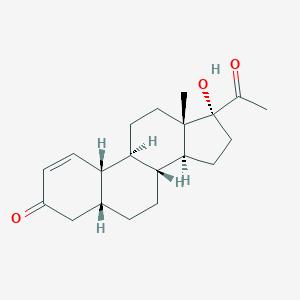

The molecular formula of ORYZANOL is C40H58O4 . It is a white crystalline powder . It is insoluble in water but slightly soluble in diethyl ether and n-heptane .Chemical Reactions Analysis

ORYZANOL is a mixture of phytosteryl ferulates of ferulic acid esterified with phytosterols, including sterols (campesterol, sitosterol, and stigmasterol) and triterpene alcohols (cycloartenol and 24-methylenecycloartenol) .Physical And Chemical Properties Analysis

ORYZANOL is a white crystalline powder . It is insoluble in water but slightly soluble in diethyl ether and n-heptane . Its melting point is 137.5-138.5 °C .Wissenschaftliche Forschungsanwendungen

Antioxidant and Metabolic Disorder Management : Oryzanol exhibits strong antioxidant activity and plays a role in managing metabolic disorders, including improving insulin activity, cholesterol metabolism, and reducing chronic inflammation, which are crucial in conditions like obesity and diabetes (Minatel et al., 2016).

Regulation of Antioxidant and Oxidative Stress Genes : In stressed rats, oryzanol was found to regulate genes related to oxidative stress and antioxidant activity, suggesting its potential in mitigating oxidative damage (Ismail et al., 2010).

Neuroprotection and Cognitive Improvement : Gamma-oryzanol has shown promise in preventing brain inflammation and cognitive impairment. It upregulates antioxidant enzymes in the brain, indicating its potential in neuroprotective applications (Mastinu et al., 2019).

Protection Against Hepatic Injury : Oryzanol has demonstrated protective effects against hepatic ischemia reperfusion injury by modulating oxidative stress and reducing inflammation (Du et al., 2021).

Potential in Treating Obesity and Diabetes : Research has shown that γ-oryzanol can significantly improve metabolic disorders in obese-diabetic mice, suggesting its potential in treating obesity and diabetes-related conditions (Kozuka et al., 2017).

Anti-Inflammatory Effects in Eye Diseases : Oryzanol has demonstrated anti-inflammatory and antioxidative stress effects in glaucomatous rabbits, suggesting its application in treating ocular conditions (Panchal et al., 2017).

Impact on Liver and Inflammation in High Fat Diet-Induced Obesity : Oryzanol modifies gene expression related to lipid metabolism and inflammation in mice with high-fat diet-induced obesity, indicating its role in managing diet-related health issues (Wang et al., 2017).

Mechanism of Antioxidant Activity : The molecular mechanisms behind oryzanol's antioxidant properties have been explored, with findings indicating its potential in stabilizing lipidic raw materials (Juliano et al., 2005).

Applications in Pharmaceutical Formulations : Oryzanol's benefits in health and applications in pharmaceutical formulations have been recognized, with a focus on developing new dosage forms and cosmetic formulations (Rigo et al., 2014).

Involvement in Nrf2 Pathway : Oryzanol's antioxidant effects involve modulating the Nrf2 pathway, crucial for managing oxidative stress and age-related diseases (Rungratanawanich et al., 2018).

Improvement of Cognitive Function : Studies indicate that γ-oryzanol improves cognitive function and modulates the hippocampal proteome, suggesting its use in preserving brain function and preventing neurodegenerative diseases (Rungratanawanich et al., 2019).

Eigenschaften

IUPAC Name |

[(1S,3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27?,29-,32?,33?,34+,37-,38+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODTZLFLDFKIQH-AEUNZGHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Orizanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.